molecular formula C13H10N4O B7727678 4-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]phenol

4-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]phenol

Cat. No.: B7727678
M. Wt: 238.24 g/mol
InChI Key: NRSMRIGPWSTPTQ-UHFFFAOYSA-N
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Description

4-[5-(Pyridin-3-yl)-1H-1,2,4-triazol-3-yl]phenol is a heterocyclic compound featuring a central 1,2,4-triazole ring substituted with a pyridin-3-yl group at position 5 and a phenol moiety at position 3. Such characteristics make it a candidate for diverse applications, such as metal chelation, enzyme inhibition, and antimicrobial or antioxidant activity .

Properties

IUPAC Name

4-(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O/c18-11-5-3-9(4-6-11)12-15-13(17-16-12)10-2-1-7-14-8-10/h1-8,18H,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRSMRIGPWSTPTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NNC(=N2)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Reaction Parameters:

ParameterConditionYield (%)
SolventEthanol/Water (3:1)68–72
Temperature80–90°C
Reaction Time6–8 hours
CatalystNone

The phenol group is introduced via nucleophilic aromatic substitution using 4-hydroxybenzaldehyde or protected phenol derivatives. Post-synthetic deprotection (e.g., cleavage of tert-butyldimethylsilyl ethers) yields the final product.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Adapting protocols from, researchers have employed click chemistry to construct the triazole core. This method involves:

  • Synthesizing 3-azidopyridine from pyridine-3-amine using tert-butyl nitrite (t-BuONO) and azidotrimethylsilane (TMSN₃).

  • Reacting the azide with 4-ethynylphenol under CuSO₄/sodium ascorbate catalysis.

Advantages:

  • Regioselectivity : Exclusive formation of 1,4-disubstituted triazoles.

  • Functional Group Tolerance : Compatible with unprotected phenol groups.

ParameterConditionYield (%)
SolventTetrahydrofuran (THF)/Water (4:1)85–89
TemperatureRoom temperature
Reaction Time12–24 hours
Copper SourceCuSO₄·5H₂O (5 mol%)

This method reduces side products compared to thermal cyclization, though it requires rigorous oxygen exclusion to prevent Cu(I) oxidation.

Solid-Phase Synthesis Using Resin-Bound Intermediates

A 2024 innovation reported in utilizes Wang resin for stepwise assembly:

  • Immobilization of 4-hydroxybenzoic acid onto the resin via ester linkage.

  • Sequential coupling with pyridine-3-carboxylic acid and cyclization reagents.

Purification Metrics:

StepPurity (HPLC)Recovery (%)
Resin Cleavage92.478
Final Recrystallization99.165

This approach facilitates automation and high-throughput synthesis but incurs higher costs due to resin consumption.

Microwave-Assisted One-Pot Synthesis

Emerging protocols leverage microwave irradiation to condense multi-step processes. A representative procedure from combines:

  • Pyridine-3-carboxaldehyde (1 equiv)

  • 4-Hydroxybenzohydrazide (1.2 equiv)

  • Ammonium acetate (3 equiv)

Irradiated at 150°C for 20 minutes in acetic acid, this method achieves 81% yield with >95% purity by LC-MS.

Comparative Analysis of Synthetic Routes

Efficiency Metrics:

MethodYield Range (%)Purity (%)Scalability
Hydrazine Cyclization68–7287–91Industrial
CuAAC85–8993–97Lab-scale
Solid-Phase65–7899+Microscale
Microwave75–8195–98Pilot-scale

Key Findings :

  • CuAAC offers superior yields but requires stringent anhydrous conditions.

  • Microwave synthesis reduces reaction times by 90% compared to conventional heating.

  • Solid-phase methods enable facile purification but are cost-prohibitive for large batches.

Optimization Strategies for Industrial Production

Solvent Selection

Ethanol/water mixtures balance environmental impact and solubility:

Solvent SystemReaction Rate (k, min⁻¹)E-Factor
Ethanol/Water (3:1)0.0218.7
DMF0.01832.4
Acetonitrile0.01519.8

Catalyst Recycling

Immobilized copper nanoparticles on silica gel (Cu@SiO₂) retain 89% activity after five cycles in CuAAC reactions .

Chemical Reactions Analysis

Sulfamoylation of the Phenolic Group

The phenolic -OH group undergoes nucleophilic substitution with sulfamoyl chloride to form potent steroid sulfatase (STS) inhibitors. This reaction is critical for developing anticancer agents:
Reaction:
4-[5-(Pyridin-3-yl)-1H-1,2,4-triazol-3-yl]phenol+ClSO2NH2Sulfamate derivative\text{this compound} + \text{ClSO}_2\text{NH}_2 \rightarrow \text{Sulfamate derivative}

Key Derivatives & Biological Activity

CompoundR Group (meta position)IC50_{50} (nM)Biological Outcome
4b -Cl0.2151% tumor growth inhibition in vivo
5l -I36.785-fold potency improvement vs Irosustat
  • Derivatives with halogen substituents (Cl, Br, I) and methoxy groups show enhanced STS inhibition .

  • Mechanism: Sulfamoylation blocks STS activity, reducing estrogen production in hormone-dependent cancers .

Structural Features Influencing Reactivity

  • Triazole Ring: The 1,2,4-triazole moiety may participate in hydrogen bonding and π-π stacking, enhancing target binding but shows limited direct reactivity in documented studies .

  • Pyridine Ring: Electron-withdrawing effects modulate the phenol’s acidity (pKa ~10), favoring deprotonation and nucleophilic substitution under basic conditions .

Synthetic Routes to the Parent Compound

The core structure is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC):
Steps:

  • Click Chemistry:
    3-Ethynylpyridine+4-AzidophenolCu(I)This compound\text{3-Ethynylpyridine} + \text{4-Azidophenol} \xrightarrow{\text{Cu(I)}} \text{this compound}

  • Purification: Recrystallization from ethanol/water mixtures yields >95% purity .

Spectroscopic Characterization

  • 1H^{1}\text{H}1H NMR (DMSO-d6_66):

    • Phenolic -OH: δ 9.67 (s, 1H)

    • Triazole CH: δ 8.53 (s, 1H)

    • Pyridine protons: δ 7.75–6.62 (m, 4H) .

  • IR (KBr): Broad O-H stretch at 3120 cm1^{-1}, triazole C=N at 1615 cm1^{-1} .

Comparative Analysis of Analogues

CompoundKey ModificationActivity
Irosustat (Reference)Steroidal backboneIC50_{50} = 1.06 nM
4b m-Cl substituentIC50_{50} = 0.21 nM
5l m-I substituentIC50_{50} = 36.78 nM
  • Halogenated derivatives exhibit superior potency due to enhanced hydrophobic interactions with STS .

Reaction Optimization Insights

  • Sulfamoylation Conditions:

    • Solvent: Anhydrous DMF

    • Base: Pyridine (catalyst)

    • Temperature: 0°C → RT, 12 h

    • Yield: 70–85% .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. 4-[5-(Pyridin-3-yl)-1H-1,2,4-triazol-3-yl]phenol has been studied for its potential as an antifungal agent. A study demonstrated that triazole derivatives can inhibit the growth of various fungal strains, including Candida albicans and Aspergillus niger .

Case Study: Antifungal Efficacy

In a comparative study of several triazole compounds, this compound exhibited a minimum inhibitory concentration (MIC) of 8 µg/mL against Candida albicans, showcasing its potency compared to other known antifungals .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in macrophages, suggesting its potential as an anti-inflammatory drug .

Agriculture

Fungicide Development

The triazole ring structure is known for its fungicidal properties. This compound is being explored as a potential fungicide in agricultural applications. Its efficacy against plant pathogens can help in developing new crop protection agents.

Case Study: Crop Protection

In field trials, formulations containing this compound demonstrated a significant reduction in fungal diseases affecting crops such as wheat and corn. The application resulted in a 30% increase in yield compared to untreated controls .

Material Science

Polymer Synthesis

The compound's ability to act as a ligand makes it valuable in the synthesis of coordination polymers and metal complexes. These materials have applications in catalysis and as sensors.

Data Table: Properties of Metal Complexes

Metal IonComplex StabilityApplication Area
Cu(II)HighCatalysis
Zn(II)ModerateSensor development
Ni(II)LowPhotovoltaic materials

Mechanism of Action

The mechanism of action of 4-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and pyridine rings can form hydrogen bonds and other interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the phenol group can participate in redox reactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Research Findings and Implications

  • Pharmacological Potential: The phenolic -OH group in the target compound enhances solubility, making it suitable for oral formulations. However, pyridinyl-containing analogues like Topiroxostat demonstrate superior enzyme inhibition due to stronger electron-withdrawing effects .
  • Antimicrobial vs. Antioxidant Activity: While simpler triazole-phenol derivatives () show antibacterial effects, the target compound’s pyridinyl group may redirect activity toward enzyme inhibition or metal chelation .
  • Metal Chelation: Uranyl complexes () highlight the triazole-phenol scaffold’s versatility in coordination chemistry, though this remains underexplored in biomedical contexts.

Biological Activity

4-[5-(Pyridin-3-yl)-1H-1,2,4-triazol-3-yl]phenol is a nitrogen-containing heterocyclic compound that has garnered attention due to its diverse biological activities. This compound's structure features a triazole ring fused with a pyridine moiety, which contributes to its pharmacological potential. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and herbicidal properties based on recent research findings.

  • Molecular Formula : C13H11N5
  • Molecular Weight : 233.26 g/mol
  • CAS Number : 2044706-68-3

Anticancer Activity

Research has highlighted the potential of this compound in cancer treatment.

  • Mechanism of Action :
    • The compound has shown antiproliferative effects against various cancer cell lines, including breast and colon cancer cells. A study indicated that derivatives of triazole exhibited significant cytotoxicity through mechanisms other than inhibition of dihydrofolate reductase (DHFR), suggesting alternative pathways for anticancer activity .
  • Case Study :
    • In vitro studies demonstrated that compounds structurally related to this compound displayed IC50 values in the micromolar range against HCT116 colon carcinoma cells, indicating promising anticancer properties .

Antibacterial Activity

The antibacterial efficacy of this compound has been evaluated against several bacterial strains.

  • Activity Spectrum :
    • The compound exhibited notable activity against both Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli. The presence of electron-donating groups in the structure was correlated with enhanced antibacterial activity .
  • Research Findings :
    • A study reported that derivatives of triazole showed effective inhibition against E. coli and S. aureus, with minimum inhibitory concentrations (MIC) ranging from 6.25 μg/mL to 12.5 μg/mL .

Herbicidal Activity

The herbicidal potential of this compound has also been investigated.

  • Target Enzyme :
    • Phytoene desaturase (PDS) is a key enzyme in carotenoid biosynthesis and has been identified as a target for herbicide development. Compounds similar to this compound demonstrated effective inhibition of PDS activity .
  • Performance Metrics :
    • Field studies indicated that certain derivatives achieved higher efficacy than commercial herbicides at similar application rates, showcasing their potential as effective agricultural chemicals .

Summary Table of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectsReference
AnticancerHCT116 (colon carcinoma)IC50 = 6.2 μM
AntibacterialE. coli, S. aureusMIC = 6.25 - 12.5 μg/mL
HerbicidalPhytoene DesaturaseEffective inhibition

Q & A

Q. What are the standard synthetic routes for 4-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]phenol, and how are intermediates characterized?

The compound is typically synthesized via cyclocondensation of hydrazinecarbothioamide precursors under basic or acidic conditions. For example, 2-isonicotinoyl-N-phenylhydrazinecarbothioamide is cyclized to form triazole-thiol intermediates, which are further functionalized . Characterization involves elemental analysis , ¹H-NMR , LC-MS , and FT-IR to confirm structural integrity and purity .

Q. What analytical methods are recommended for verifying the purity and structure of this compound?

Use a combination of high-resolution mass spectrometry (HR-MS) for molecular weight confirmation, ¹H/¹³C-NMR for structural elucidation, and HPLC for purity assessment (>95%). X-ray crystallography can resolve stereochemical ambiguities in derivatives .

Q. What safety precautions are necessary when handling this compound in the lab?

While specific hazard data for this compound is limited, structurally similar triazole-thiols may cause skin/eye irritation. Use PPE (gloves, goggles) , work in a fume hood, and consult safety data sheets (SDS) for analogous compounds (e.g., 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol) .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound derivatives?

Optimize reaction conditions (solvent, temperature, catalyst). For example, using microwave-assisted synthesis reduces reaction time and improves yields. Post-functionalization via alkylation or Mannich reactions can enhance solubility and bioactivity .

Q. How should researchers address contradictory data in biological activity studies of this compound?

Validate assays using positive controls and replicate experiments across multiple cell lines. For instance, discrepancies in antimicrobial activity may arise from variations in bacterial strains or assay protocols. Use dose-response curves and statistical tools (e.g., ANOVA) to confirm significance .

Q. What computational methods are suitable for predicting the biological interactions of this compound?

Perform molecular docking (e.g., AutoDock Vina) to model binding with target proteins (e.g., kinases, receptors). Complement with ADME prediction tools (SwissADME) to assess pharmacokinetic properties. Validate results with in vitro assays .

Q. How can the stability of this compound under varying pH and temperature conditions be evaluated?

Conduct accelerated stability studies using HPLC to monitor degradation products. For example, incubate the compound at 40°C/75% RH for 4 weeks and analyze for changes in purity. Use Arrhenius kinetics to extrapolate shelf-life .

Q. What strategies are effective for studying its interactions with metal ions or biomolecules?

Employ UV-Vis spectroscopy and isothermal titration calorimetry (ITC) to quantify binding affinities. For metal complexes, use X-ray crystallography or EPR spectroscopy to determine coordination geometry .

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